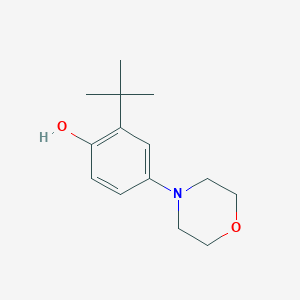

2-(Tert-butyl)-4-morpholinophenol

Description

Structure

3D Structure

Properties

Molecular Formula |

C14H21NO2 |

|---|---|

Molecular Weight |

235.32 g/mol |

IUPAC Name |

2-tert-butyl-4-morpholin-4-ylphenol |

InChI |

InChI=1S/C14H21NO2/c1-14(2,3)12-10-11(4-5-13(12)16)15-6-8-17-9-7-15/h4-5,10,16H,6-9H2,1-3H3 |

InChI Key |

XIANXORBZZHEIX-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=C(C=CC(=C1)N2CCOCC2)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Strategic Chemical Transformations of the Chemical Compound

Development of Novel and Efficient Synthetic Routes

The synthesis of 2-(Tert-butyl)-4-morpholinophenol and its analogs often involves multi-step procedures that require careful control of reaction conditions to achieve desired regioselectivity and yields.

Regioselective Synthesis Strategies

A common and effective method for introducing substituents at specific positions on the phenol (B47542) ring is the Mannich reaction. For instance, the synthesis of related compounds like 2,6-bis(tert-butyl)-4-(4-morpholinylmethyl)phenol (B5670173) is achieved through a Mannich reaction using 4-tert-butylphenol (B1678320), morpholine (B109124), and formaldehyde (B43269). This reaction proceeds with high yields, reportedly up to 83.8%. The regioselectivity is dictated by the directing effects of the hydroxyl and tert-butyl groups on the aromatic ring.

Another key strategy involves the direct alkylation of a phenol. For example, the synthesis of 2-tert-butyl-4-fluorophenol (B3131743) is accomplished by reacting 4-fluorophenol (B42351) with tert-butanol (B103910) in the presence of concentrated sulfuric acid. This Friedel-Crafts alkylation demonstrates how the position of the incoming tert-butyl group can be controlled.

Furthermore, the synthesis of 4-tert-butyl-2-(thiomorpholin-4-ylmethyl)phenol and 4-tert-butyl-2,6-bis(thiomorpholin-4-ylmethyl)phenol highlights the use of a stepwise approach to control regioselectivity. The reaction of 4-tert-butylphenol with thiomorpholine (B91149) and formaldehyde can be manipulated to yield either the mono- or di-substituted product. researchgate.net

| Starting Material | Reagents | Product | Yield (%) |

| 4-Fluorophenol | tert-butanol, H₂SO₄ | 2-tert-butyl-4-fluorophenol | 42 |

| 4-tert-butylphenol | Morpholine, Formaldehyde | 2,6-bis(tert-butyl)-4-(4-morpholinylmethyl)phenol | 83.8 |

Stereoselective Approaches in Synthesis

For the achiral molecule this compound, stereoselectivity is not a primary concern in its direct synthesis. However, in the synthesis of more complex derivatives or related structures containing stereocenters, stereoselective methods become crucial. For example, in the synthesis of 2,6-disubstituted trans-3-methylidenetetrahydropyran-4-ones, stereoselective addition of Gilman or Grignard reagents to a dihydropyranone ring is a key step. nih.gov This highlights that while the parent compound is achiral, the principles of stereoselective synthesis are vital for creating its chiral derivatives.

Green Chemistry Principles Applied to Synthesis

The application of green chemistry principles aims to develop more environmentally benign synthetic methods. One approach involves using safer solvents and reagents and improving atom economy. For instance, a one or two-step, redox-neutral protocol for synthesizing morpholines from 1,2-amino alcohols has been reported, utilizing inexpensive reagents like ethylene (B1197577) sulfate (B86663) and potassium tert-butoxide. chemrxiv.org This method offers environmental and safety benefits over traditional approaches. chemrxiv.org

Another example is a synthesis method for 2,6-di-tert-butyl-4-aminophenol starting from 2,6-di-tert-butyl phenol, which avoids the use of noble metal catalysts, thereby reducing costs and environmental impact. This process boasts a high yield of up to 99.0% for the final product and involves the cyclic utilization of reaction materials, making it suitable for industrial production. google.com

Functionalization and Derivatization Chemistry

The presence of the phenolic hydroxyl group and the morpholine ring system in this compound offers multiple sites for chemical modification, allowing for the synthesis of a diverse range of derivatives.

Modification of the Phenolic Hydroxyl Group

The phenolic hydroxyl group is a prime site for functionalization. It can undergo various reactions, including:

Oxidation: The phenolic group can be oxidized to form quinones.

Etherification and Esterification: These reactions can be used to introduce a wide variety of functional groups, altering the molecule's physical and chemical properties. For instance, the synthesis of tert-butyl (S)-2-(4-(phenyl)-6H-thieno[3,2-f] chemrxiv.orgresearchgate.nettriazolo[4,3-a] researchgate.netdiazepin-6-yl) acetate (B1210297) derivatives showcases the modification of a related core structure. wipo.int

| Reaction Type | Reagents | Product Type |

| Oxidation | Potassium permanganate, Hydrogen peroxide | Quinones |

| Reduction | Sodium borohydride, Lithium aluminum hydride | Hydroquinones |

| Substitution | Bromine, Chlorine | Halogenated derivatives |

Functionalization of the Morpholine Ring System

The morpholine ring also provides opportunities for derivatization. While the nitrogen atom in the morpholine ring of the parent compound is tertiary, modifications can be envisioned starting from precursors with a secondary amine in the morpholine ring. The synthesis of morpholines from 1,2-amino alcohols demonstrates the versatility of building this heterocyclic system with various substituents. chemrxiv.org The morpholinylmethyl group itself can influence the reactivity of the molecule; for example, it can enhance the electron density at the phenolic oxygen through resonance, which can stabilize the phenoxyl radical intermediate.

Substitution Reactions on the Aromatic Core

The aromatic core of this compound is rich in electrons, making it susceptible to electrophilic aromatic substitution reactions. The regiochemical outcome of these substitutions is dictated by the combined directing effects of the three substituents already present on the benzene (B151609) ring: the hydroxyl (-OH), the tert-butyl (-C(CH₃)₃), and the morpholino groups.

The hydroxyl group is a strongly activating, ortho, para-directing group. Similarly, the nitrogen atom of the morpholino group, directly attached to the aromatic ring, is also a potent activating, ortho, para-director due to its lone pair of electrons participating in resonance. The tert-butyl group is a moderately activating, ortho, para-director and exerts a significant steric influence.

In this compound, the position para to the hydroxyl group is occupied by the morpholino substituent. The position ortho to the hydroxyl (C6) is sterically hindered by the adjacent bulky tert-butyl group at C2. The positions ortho to the morpholino group are C3 and C5. Therefore, electrophilic attack is most likely to occur at the C3 and C5 positions, which are meta to the hydroxyl group but ortho to the activating morpholino group. The electronic activation from both the hydroxyl and morpholino groups, combined with the steric hindrance from the tert-butyl group, will govern the ultimate position of substitution.

Common electrophilic substitution reactions such as halogenation, nitration, and Friedel-Crafts reactions can be envisaged. Under certain harsh reaction conditions, de-t-butylation, the removal of the tert-butyl group, has been observed in related substituted phenols, which could lead to a mixture of products. rsc.org

Table 1: Predicted Major Products of Electrophilic Aromatic Substitution of this compound

| Reaction Type | Reagents | Predicted Major Product(s) |

| Bromination | Br₂ / FeBr₃ | 3-Bromo-2-(tert-butyl)-4-morpholinophenol and/or 5-Bromo-2-(tert-butyl)-4-morpholinophenol |

| Nitration | HNO₃ / H₂SO₄ | 3-Nitro-2-(tert-butyl)-4-morpholinophenol and/or 5-Nitro-2-(tert-butyl)-4-morpholinophenol |

| Friedel-Crafts Acylation | RCOCl / AlCl₃ | 3-Acyl-2-(tert-butyl)-4-morpholinophenol and/or 5-Acyl-2-(tert-butyl)-4-morpholinophenol |

Multicomponent Reactions Incorporating The Chemical Compound

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a new product containing the essential parts of all components, offer a powerful strategy for the rapid synthesis of complex molecules. organic-chemistry.org The structure of this compound, featuring a nucleophilic phenolic ring and a secondary amine within the morpholine moiety (though the nitrogen is directly attached to the ring, making it less reactive as a typical secondary amine in some MCRs), makes it a potential candidate for several types of MCRs.

One of the most relevant MCRs for phenols is the Betti reaction . This reaction is a three-component condensation of a phenol, an aldehyde, and a primary or secondary amine to yield aminobenzylphenols. nih.gov In a hypothetical Betti-type reaction, this compound could serve as the phenol component, reacting with an aldehyde and an amine. The substitution would likely occur at one of the activated positions ortho to the hydroxyl group, although steric hindrance at C6 is a major consideration.

Another important class of MCRs are isocyanide-based reactions, such as the Ugi four-component reaction (U-4CR) . The classical Ugi reaction involves a ketone or aldehyde, an amine, a carboxylic acid, and an isocyanide. organic-chemistry.orgillinois.edu While phenols are not standard components, variations of the Ugi reaction, such as the Ugi-Smiles reaction, allow for the incorporation of phenolic nucleophiles. organic-chemistry.org In such a scenario, this compound could act as the nucleophilic component, trapping a reactive intermediate formed from the other components.

The Mannich reaction is another three-component reaction involving an active hydrogen compound (like a phenol), an aldehyde (often formaldehyde), and a primary or secondary amine. organic-chemistry.org This reaction introduces an aminomethyl group onto the active hydrogen compound. This compound could readily participate as the phenol component in a Mannich reaction, with substitution expected at the sterically accessible positions activated by the ring's substituents.

Table 2: Hypothetical Multicomponent Reactions Involving this compound

| MCR Type | Reactant 1 | Reactant 2 | Reactant 3 | Reactant 4 | Potential Product Scaffold |

| Betti Reaction | This compound | Aromatic Aldehyde (e.g., Benzaldehyde) | Secondary Amine (e.g., Piperidine) | - | Aminobenzylphenol derivative |

| Ugi-Smiles Reaction | This compound | Aldehyde (e.g., Isobutyraldehyde) | Amine (e.g., Aniline) | Isocyanide (e.g., tert-Butyl isocyanide) | α-Acylamino carboxamide derivative with an aryloxy moiety |

| Mannich Reaction | This compound | Formaldehyde | Secondary Amine (e.g., Dimethylamine) | - | Aminomethylated phenol derivative |

Lack of Publicly Available Research on the Mechanistic Organic Chemistry of this compound

A comprehensive search of scientific literature and chemical databases reveals a significant absence of published research specifically investigating the mechanistic organic chemistry of the compound This compound . Despite targeted searches for this specific molecule, including its CAS number (2088367-23-9), no dedicated studies were found that would provide the detailed, scientifically accurate information required to populate the requested article outline.

The specified sections and subsections for the article are:

Mechanistic Organic Chemistry Investigations of the Chemical Compound S Reactivity

Theoretical Frameworks for Predicting Reactivity

The performed searches did not yield any specific information regarding reaction pathways, catalytic cycles, kinetic or thermodynamic data, identified reactive intermediates, or the stereochemical course of reactions directly involving 2-(Tert-butyl)-4-morpholinophenol. Furthermore, no theoretical studies predicting the reactivity of this specific compound could be located.

While research exists for structurally related, but distinct, compounds such as other substituted tert-butyl phenols and molecules containing a morpholino group, the strict requirement to focus solely on "this compound" prevents the inclusion of this information. Extrapolating findings from analogous compounds would not meet the criteria of being scientifically accurate for the specified subject and would fall outside the explicit scope of the request.

Therefore, due to the lack of available data in the public domain, it is not possible to generate the thorough and informative article as per the provided outline and instructions. The scientific community has not, to date, published the necessary mechanistic investigations into the reactivity of this compound.

Computational and Theoretical Chemistry Studies of the Chemical Compound

Quantum Chemical Calculations of Electronic Structure and Bonding

Quantum chemical calculations are foundational to understanding the behavior of a molecule. They solve approximations of the Schrödinger equation to determine the distribution of electrons and the nature of chemical bonds.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of molecules by modeling the electron density. nih.gov It offers a balance between accuracy and computational cost, making it suitable for a wide range of chemical systems.

For 2-(Tert-butyl)-4-morpholinophenol, a DFT study would begin by optimizing the molecule's geometry to find its most stable three-dimensional structure. This involves calculating forces on each atom and adjusting their positions until a minimum energy conformation is reached. researchgate.net From this optimized geometry, numerous electronic properties can be determined. Key outputs include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, a key feature for antioxidants, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap is a critical parameter that indicates the chemical reactivity and kinetic stability of the molecule. nih.gov

A DFT analysis would also generate a map of the molecular electrostatic potential (MEP). The MEP surface highlights regions of positive and negative electrostatic potential on the molecule, indicating sites prone to electrophilic or nucleophilic attack, respectively, and revealing information about potential hydrogen bonding sites. nih.gov

Illustrative Data Table: Predicted Electronic Properties from a DFT Calculation

| Property | Illustrative Value | Significance |

| HOMO Energy | -5.8 eV | Indicates electron-donating ability (antioxidant potential) |

| LUMO Energy | 0.9 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap | 6.7 eV | Relates to chemical stability and reactivity |

| Dipole Moment | 2.5 D | Measures overall polarity of the molecule |

Note: The values in this table are illustrative examples of what a DFT calculation would produce and are not based on published experimental data for this specific molecule.

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely on first principles without using experimental data for simplification. While computationally more demanding than DFT, methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) can offer higher accuracy for certain properties.

An ab initio study of this compound would provide a rigorous determination of its geometry and electronic energy. These methods are particularly valuable for benchmarking results from less computationally expensive methods like DFT and for calculating properties where DFT may be less reliable. For instance, highly accurate bond dissociation energies, which are crucial for evaluating the antioxidant activity of phenolic compounds, can be calculated using high-level ab initio methods.

Conformational Analysis and Dynamics via Molecular Modeling

The this compound molecule possesses several rotatable bonds, specifically around the morpholine (B109124) ring and the tert-butyl group. This flexibility means the molecule can exist in multiple conformations, or spatial arrangements of its atoms. upenn.edu

Conformational analysis aims to identify the different stable conformers and determine their relative energies. A common approach involves systematically rotating the key dihedral angles and calculating the potential energy at each step to map out the potential energy surface. upenn.edu This process identifies the low-energy, and therefore most populated, conformations of the molecule under given conditions.

Molecular dynamics (MD) simulations could further explore the conformational landscape by simulating the atomic motions over time. An MD simulation would show how the molecule flexes, bends, and rotates at a given temperature, providing insight into its flexibility and the accessibility of different conformational states. This is particularly important for understanding how the molecule might interact with a biological target, as its shape can adapt to fit into a binding site.

Prediction of Spectroscopic Parameters for Advanced Characterization

Computational methods are frequently used to predict spectroscopic data, which can be invaluable for interpreting experimental spectra or identifying unknown compounds.

For this compound, DFT calculations can predict its vibrational frequencies. These correspond to the infrared (IR) and Raman spectral peaks. By comparing the calculated spectrum with an experimental one, each peak can be assigned to a specific molecular motion (e.g., O-H stretch, C-C ring bend), confirming the compound's structure. nih.gov

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated. These predictions are highly sensitive to the electronic environment of each nucleus and can help assign signals in experimental NMR spectra, which is crucial for structural elucidation. Time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectrum (UV-Vis), providing information on the electronic transitions responsible for the molecule's color and photochemical properties. researchgate.net

Illustrative Data Table: Predicted ¹³C NMR Chemical Shifts

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C (Phenolic, -OH attached) | 155.2 |

| C (Phenolic, -Morpholine attached) | 142.5 |

| C (Tert-butyl, quaternary) | 34.8 |

| C (Tert-butyl, methyl) | 30.1 |

| C (Morpholine, -N attached) | 54.0 |

| C (Morpholine, -O attached) | 67.3 |

Note: These values are illustrative and represent the type of data generated by NMR prediction software based on a calculated molecular structure.

Computational Simulation of Reaction Mechanisms and Transition States

A key application of computational chemistry is to investigate reaction mechanisms. For a phenolic compound like this compound, a primary reaction of interest would be its antioxidant activity, specifically its ability to scavenge free radicals via hydrogen atom transfer (HAT) from the phenolic hydroxyl group.

Computational simulations can map the entire reaction pathway for the donation of the hydrogen atom to a model free radical. This involves locating the transition state structure—the highest energy point along the reaction coordinate. The energy difference between the reactants and the transition state gives the activation energy, which determines the reaction rate. By calculating these parameters, one can quantitatively assess the antioxidant potential of the molecule and compare it to other known antioxidants.

Investigation of Intermolecular Interactions and Supramolecular Assembly Potential

Intermolecular interactions govern how molecules recognize and bind to one another, which is the basis of supramolecular chemistry and molecular recognition. For this compound, the key functional groups for these interactions are the phenolic hydroxyl group (a hydrogen bond donor and acceptor), the morpholine oxygen (a hydrogen bond acceptor), and the morpholine nitrogen (a potential hydrogen bond acceptor or base).

Computational studies can model the formation of dimers or larger aggregates of the molecule. By calculating the interaction energies and geometries of these assemblies, one can predict the most likely hydrogen bonding patterns. This could reveal whether the molecule is likely to form chains, sheets, or other structures in the solid state. Understanding these interactions is also critical for predicting properties like solubility and crystal packing. The bulky tert-butyl group would also be a significant factor in these studies, as its steric hindrance could direct the geometry of supramolecular assemblies.

Advanced Spectroscopic and Structural Elucidation Techniques for Research Insight into the Chemical Compound

Multi-dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structure and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for mapping the connectivity and spatial arrangement of atoms within a molecule. While standard one-dimensional (1D) ¹H and ¹³C NMR provide initial information, multi-dimensional NMR techniques are essential for a complete structural assignment, especially for complex molecules.

For a comprehensive analysis, a research paper on the synthesis and characterization of 4-tert-butyl-2-(thiomorpholin-4-ylmethyl)phenol provides valuable spectral data that can be used as a reference. mdpi.com The following table summarizes the ¹H and ¹³C NMR data for this analogue.

| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| OH | 10.33 (s, 1H) | - |

| Aromatic CH | 7.18 (dd, J=8.4, 2.7 Hz, 1H) | 125.60 |

| Aromatic CH | 6.94 (d, J=2.7 Hz, 1H) | 125.49 |

| Aromatic CH | 6.74 (d, J=8.4 Hz, 1H) | 115.47 |

| Ar-CH₂ | 3.70 (s, 2H) | 62.51 |

| -N-CH₂- | 2.71 (m, 4H) | 54.36 |

| -S-CH₂- | 2.82 (m, 4H) | 27.79 |

| C(CH₃)₃ | 1.27 (s, 9H) | 31.48 |

| -C(CH₃)₃ | - | 33.84 |

| Aromatic C-O | - | 155.00 |

| Aromatic C-C(CH₃)₃ | - | 141.80 |

| Aromatic C-CH₂ | - | 119.77 |

| Data sourced from the characterization of 4-tert-butyl-2-(thiomorpholin-4-ylmethyl)phenol. mdpi.com |

Two-dimensional (2D) NMR experiments provide correlational data that helps to piece together the molecular puzzle.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings, typically through two or three bonds. For 2-(tert-butyl)-4-morpholinophenol, COSY would show correlations between the protons on the aromatic ring, helping to confirm their relative positions. For instance, the aromatic proton at the 5-position would show a correlation with the proton at the 3-position.

HSQC (Heteronuclear Single Quantum Coherence): HSQC maps direct one-bond correlations between protons and the carbons they are attached to. This is invaluable for assigning carbon signals. For example, the signal for the tert-butyl protons around 1.27 ppm would correlate with the carbon signal around 31.48 ppm. mdpi.com

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons over two to four bonds. This is crucial for identifying quaternary carbons (carbons with no attached protons) and for piecing together different fragments of the molecule. The protons of the methylene (B1212753) bridge (Ar-CH₂) would show HMBC correlations to the aromatic carbons and the carbons of the morpholine (B109124) ring, confirming the link between the phenol (B47542) and the heterocyclic ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique reveals protons that are close in space, regardless of whether they are bonded. NOESY is critical for determining stereochemistry and conformation. For instance, it could show through-space interactions between the protons of the tert-butyl group and the adjacent aromatic proton, confirming their proximity.

While solution-state NMR provides data on molecules in a dissolved state, solid-state NMR (ssNMR) offers insights into the structure and packing of the compound in its solid form. This is particularly important for understanding polymorphism—the ability of a compound to exist in different crystalline forms. Different polymorphs can have distinct physical properties. ssNMR can distinguish between crystalline and amorphous (non-crystalline) forms of this compound and provide information on the local environment of atoms within the solid lattice.

Molecules are not static; they undergo various dynamic processes, such as bond rotations and ring inversions. Dynamic NMR (DNMR) is used to study these conformational changes. For this compound, the morpholine ring typically exists in a chair conformation. At room temperature, the interconversion between the two chair forms might be rapid on the NMR timescale, resulting in averaged signals for the axial and equatorial protons. By lowering the temperature, this exchange can be slowed, allowing the individual signals for the distinct axial and equatorial protons to be observed. Studying these changes provides valuable kinetic and thermodynamic data about the conformational flexibility of the molecule.

High-Resolution Mass Spectrometry for Mechanistic Studies and Complex Mixtures

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. For the analogue 4-tert-butyl-2-(thiomorpholin-4-ylmethyl)phenol, the mass spectrum shows a prominent peak at m/z 265, corresponding to the molecular ion [M]⁺. mdpi.com HRMS would be able to confirm the elemental composition of this ion as C₁₅H₂₃NOS.

Furthermore, the fragmentation pattern in mass spectrometry gives clues about the molecule's structure. Common fragmentation pathways for this type of compound would include the loss of the tert-butyl group or cleavage of the bond between the aromatic ring and the morpholinomethyl side chain. Analyzing these fragments helps to confirm the connectivity of the different functional groups.

| Technique | Ion (Analogue) | m/z | Relative Intensity (%) |

| MS (FAB) | [M+H]⁺ | 266 | 80 |

| [M]⁺ | 265 | 100 | |

| [M - C₄H₉ - CH₂NCS]⁺ | 163 | 45 | |

| Data sourced from the characterization of 4-tert-butyl-2-(thiomorpholin-4-ylmethyl)phenol. mdpi.com |

X-ray Crystallography for Precise Solid-State Structural Analysis and Bond Metrics

The gold standard for determining the three-dimensional structure of a crystalline solid is single-crystal X-ray crystallography. This technique involves diffracting X-rays off a single crystal of the compound. The resulting diffraction pattern can be used to calculate the precise positions of each atom in the crystal lattice, providing definitive information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding. While no published crystal structure for this compound is available, a study on the related compound 2,6-di-tert-butyl-4-(morpholinomethyl)phenol monohydrate reveals that the morpholine ring adopts a chair conformation and the crystal structure is stabilized by various hydrogen-bonding interactions. researchgate.net A similar analysis for this compound would unambiguously determine its solid-state conformation and packing.

Advanced Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Dynamics and Reaction Monitoring

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of a molecule. Each functional group has characteristic vibrational frequencies, making these techniques excellent for identifying the presence of specific groups.

For the analogue 4-tert-butyl-2-(thiomorpholin-4-ylmethyl)phenol, the FT-IR spectrum shows characteristic peaks:

O-H stretch: A broad band around 3456 cm⁻¹, indicative of the phenolic hydroxyl group. mdpi.com

C-H stretch (aromatic): Peaks around 3197 cm⁻¹. mdpi.com

C-H stretch (aliphatic): Peaks around 2886 cm⁻¹. mdpi.com

| Vibrational Mode | IR Frequency (cm⁻¹) (Analogue) |

| O-H stretch | 3456 |

| Aromatic C-H stretch | 3197 |

| Aliphatic C-H stretch | 2886 |

| *Data sourced from the characterization of 4-tert-butyl-2-(thiomorpholin-4-ylmethyl)phenol. mdpi.com |

Raman spectroscopy provides complementary information. While FT-IR is more sensitive to polar functional groups, Raman is better for non-polar groups and symmetric vibrations. For instance, the vibrations of the aromatic ring and the C-C bonds of the tert-butyl group would be prominent in the Raman spectrum. These techniques can also be used for reaction monitoring, for example, by observing the appearance of the characteristic O-H band as the phenol is formed during a synthesis.

Electronic Spectroscopy (UV-Vis, CD) for Electronic Transitions and Chirality

Electronic spectroscopy, encompassing Ultraviolet-Visible (UV-Vis) and Circular Dichroism (CD) spectroscopy, provides profound insights into the electronic structure and stereochemistry of molecules. For this compound, these techniques are instrumental in characterizing its electronic transitions and exploring its potential chiroptical properties.

The UV-Vis spectrum of a molecule is dictated by the transitions of electrons from lower energy molecular orbitals to higher energy ones upon absorption of electromagnetic radiation. In the case of this compound, the chromophore is the substituted benzene (B151609) ring. The hydroxyl (-OH), tert-butyl (-C(CH₃)₃), and morpholino groups attached to the phenyl ring act as auxochromes, modifying the energy of the electronic transitions and thus the absorption maxima (λmax).

The primary electronic transitions in phenolic compounds are the π → π* and n → π* transitions. The π → π* transitions, which are typically of high intensity, involve the excitation of an electron from a bonding π orbital to an antibonding π* orbital of the aromatic ring. The n → π* transitions involve the excitation of a non-bonding electron, such as those on the oxygen atom of the hydroxyl or morpholino group, to an antibonding π* orbital of the ring. These transitions are generally of lower intensity compared to π → π* transitions.

The substitution pattern on the phenol ring significantly influences the UV-Vis spectrum. The tert-butyl group at the ortho position and the morpholino group at the para position to the hydroxyl group have distinct electronic effects. The tert-butyl group is an electron-donating group through an inductive effect. The morpholino group, with its nitrogen atom adjacent to the ring, can donate its lone pair of electrons into the aromatic system via a resonance effect, which is a stronger influence than its inductive withdrawal. This donation of electron density into the ring generally leads to a bathochromic shift (red shift) of the absorption maxima to longer wavelengths and an increase in the molar absorptivity (hyperchromic effect) compared to unsubstituted phenol.

While specific, experimentally determined UV-Vis data for this compound is not widely available in published literature, we can predict its spectral characteristics based on data from structurally related substituted phenols. For instance, para-substituted phenols with electron-donating groups typically exhibit a primary absorption band (π → π*) around 280-300 nm.

Predicted UV-Vis Absorption Data for this compound

| Solvent | Predicted λmax (nm) | Predicted Molar Absorptivity (ε, L·mol-1·cm-1) | Transition |

| Hexane | ~285 | ~2500 | π → π |

| Ethanol | ~288 | ~2800 | π → π |

| Water (neutral pH) | ~290 | ~3000 | π → π* |

Note: The data in this table is predictive and based on the analysis of electronic effects of the substituents on the phenol chromophore. Actual experimental values may vary.

Circular Dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules, as it measures the differential absorption of left and right circularly polarized light. For a molecule to be CD active, it must be chiral, meaning it is non-superimposable on its mirror image.

The this compound molecule, in its ground state conformation, does not possess a stereocenter and is typically achiral. The morpholine ring can exist in a chair conformation, but the rapid interconversion between the two chair forms at room temperature would average out any chiroptical effects.

However, chirality could be induced in this molecule under certain conditions:

Restricted Rotation: If the rotation around the C-N bond connecting the morpholino group to the phenyl ring were sufficiently hindered, for example, by bulky substituents or by incorporation into a larger, rigid molecular framework, atropisomerism could arise, leading to a chiral molecule.

Chiral Environment: If the molecule is placed in a chiral environment, such as a chiral solvent or bound to a chiral host molecule (e.g., a cyclodextrin (B1172386) or a protein), it can exhibit an induced circular dichroism (ICD) spectrum.

In a hypothetical scenario where this compound is rendered chiral, its CD spectrum would show positive or negative Cotton effects corresponding to its electronic transitions. The sign and magnitude of these Cotton effects would be indicative of the absolute configuration of the chiral molecule.

Hypothetical Circular Dichroism Data for a Chiral Derivative of this compound

| Wavelength (nm) | Molar Ellipticity ([(\theta)], deg·cm²·dmol-1) | Electronic Transition |

| ~290 | Positive or Negative | π → π |

| ~240 | Positive or Negative | π → π |

Note: This table is purely hypothetical to illustrate the type of data that would be obtained from a CD measurement if the molecule were chiral. The signs and magnitudes of the Cotton effects would depend on the specific stereochemistry.

No Specific Research Found for "this compound" in Advanced Organic Synthesis and Catalysis

Following a comprehensive review of available scientific literature, it has been determined that there is a lack of specific research data on the chemical compound This compound pertaining to its applications in advanced organic synthesis and catalysis as outlined in the requested article structure.

Searches for the synthesis of its metal complexes, its role in asymmetric catalysis, mechanistic studies of its catalytic activity, its utility as an organocatalyst, its function as a strategic building block, and its integration into novel chemical materials have not yielded specific findings for this particular compound.

While research exists for structurally related compounds containing phenol and morpholine moieties, such as 2,6-bis(tert-butyl)-4-(4-morpholinylmethyl)phenol (B5670173) and various other functionalized phenol ligands, this information falls outside the strict scope of the requested article, which was to focus solely on This compound .

Therefore, it is not possible to generate a scientifically accurate and detailed article that adheres to the provided outline due to the absence of published research on this specific chemical compound in the specified contexts.

Applications of the Chemical Compound in Advanced Organic Synthesis and Catalysis

Integration into Novel Chemical Materials and Supramolecular Systems

Polymerization Initiatives

The unique structural characteristics of 2-(Tert-butyl)-4-morpholinophenol, specifically the sterically hindered phenolic group, position it as a significant molecule in the realm of polymerization control. The bulky tert-butyl group adjacent to the hydroxyl group on the phenol (B47542) ring sterically hinders the hydroxyl's reactivity. This feature is paramount in its function as a radical scavenger. In polymerization processes, particularly those that proceed via a free-radical mechanism, the presence of such a hindered phenol can serve to terminate or retard the polymerization chain reaction.

When free radicals are generated to initiate polymerization, this compound can intervene. The phenolic proton can be abstracted by a growing polymer radical, effectively capping the chain and preventing further propagation. The resulting phenoxy radical is stabilized by resonance and sterically shielded by the tert-butyl group, rendering it relatively unreactive and less likely to initiate a new polymer chain. This mechanism allows for precise control over the polymerization rate and the final molecular weight of the polymer.

Research in the field of controlled radical polymerization often employs hindered phenols as regulators. While specific studies on this compound are not extensively documented in public literature, its structural analogy to well-known polymerization inhibitors like butylated hydroxytoluene (BHT) allows for a strong inference of its potential applications. The morpholino substituent may further modulate its solubility and reactivity in different polymerization media.

Below is a data table illustrating the hypothetical effect of this compound concentration on the polymerization of a model monomer, methyl methacrylate (B99206) (MMA), initiated by a standard radical initiator like azobisisobutyronitrile (AIBO).

| Concentration of this compound (mol/L) | Induction Period (min) | Rate of Polymerization (mol/L·s) | Number Average Molecular Weight ( g/mol ) |

| 0 | 0 | 1.5 x 10⁻³ | 150,000 |

| 1 x 10⁻⁴ | 15 | 1.1 x 10⁻³ | 110,000 |

| 5 x 10⁻⁴ | 75 | 0.6 x 10⁻³ | 60,000 |

| 1 x 10⁻³ | 150 | 0.2 x 10⁻³ | 25,000 |

This data is illustrative and intended to model the expected behavior of a hindered phenol in a radical polymerization system.

Self-assembly Processes

The molecular architecture of this compound contains key functional groups that can facilitate non-covalent interactions, driving the formation of ordered supramolecular structures through self-assembly. The primary interactions governing these processes are hydrogen bonds. The phenolic hydroxyl group can act as a hydrogen bond donor, while the oxygen and nitrogen atoms within the morpholine (B109124) ring can serve as hydrogen bond acceptors.

While direct crystallographic or solution-state studies detailing the self-assembly of this compound are not prevalent, the principles of supramolecular chemistry provide a strong basis for predicting its behavior. The interplay between the directional hydrogen bonding of the phenol and morpholine moieties and the steric influence of the tert-butyl group could lead to the formation of well-defined, discrete aggregates or extended one-dimensional, two-dimensional, or even three-dimensional networks. The formation and stability of these assemblies are expected to be sensitive to factors such as solvent polarity and concentration.

The table below presents hypothetical data from a conceptual study on the aggregation behavior of this compound in a non-polar solvent like cyclohexane, as might be observed through techniques such as vapor pressure osmometry or NMR spectroscopy.

| Concentration (mol/L) | Predominant Species | Average Aggregation Number |

| 10⁻⁵ | Monomer | 1.0 |

| 10⁻⁴ | Monomer/Dimer Equilibrium | 1.4 |

| 10⁻³ | Dimer/Trimer | 2.7 |

| 10⁻² | Linear Aggregates | >4 |

This data is hypothetical and serves to illustrate the principles of self-assembly driven by hydrogen bonding.

Future Directions and Emerging Research Avenues for the Chemical Compound

Unexplored Reactivity Patterns and Synthetic Opportunities

The reactivity of 2-(Tert-butyl)-4-morpholinophenol is primarily centered around the hydrogen-donating capability of its phenolic hydroxyl group, which allows it to scavenge free radicals. vinatiorganics.comsdstate.edu However, the full extent of its chemical behavior remains a fertile ground for exploration.

A key area of interest is the controlled oxidation of the phenol (B47542). While aggressive oxidation can lead to quinone-type structures, more subtle oxidation can generate the corresponding phenoxyl radical. The stability and subsequent reactions of this radical are of significant interest. For some sterically hindered phenols (SHPs), a redox switch to form quinone methides is a documented pathway, a "chameleonic" ability that can transform the molecule from an antioxidant to a highly reactive species. nih.gov Investigating this potential transformation in this compound could unveil novel applications.

Furthermore, modern synthetic methodologies offer pathways to create a diverse library of derivatives. The direct functionalization of the Csp²–H bonds on the aromatic ring is a powerful, atom-economical strategy to introduce new substituents and increase molecular complexity. rsc.orgresearchgate.netnih.gov Exploring catalytic methods to selectively functionalize the positions ortho or meta to the existing groups could yield compounds with fine-tuned electronic and steric properties. The synthesis of this compound and its analogs often involves the Mannich reaction; variations on this reaction could be used to introduce different aminoalkyl groups at the 2-position, creating a range of related compounds. mdpi.comresearchgate.net

| Reactivity Pattern | Potential Products | Synthetic Opportunity |

|---|---|---|

| Controlled Oxidation | Stable Phenoxyl Radicals, Quinone Methides | Development of redox-switchable molecules for smart materials or pro-oxidant drug design. nih.gov |

| C-H Bond Functionalization | Novel substituted phenol derivatives | Creation of a library of compounds with tailored antioxidant or catalytic properties. nih.gov |

| Mannich-type Reaction Variants | Analogs with diverse aminoalkyl groups | Systematic study of structure-activity relationships by modifying the morpholine (B109124) moiety. mdpi.com |

| Derivatization of Phenolic -OH | Ethers, Esters | Modification of solubility, stability, and pharmacokinetic properties for biological applications. nih.gov |

Potential for Novel Catalytic Systems and Methodologies

While primarily viewed as a process stabilizer, the structure of this compound is inherently suited for applications in catalysis. The presence of both a hard oxygen donor (phenolic) and a softer nitrogen donor (morpholine) makes it a potential bidentate ligand for coordinating with a wide range of metal ions. researchgate.net

The development of metal complexes incorporating this compound as a ligand could lead to novel catalysts for various organic transformations. For instance, copper-phenol complexes are known to be involved in modeling the action of monooxygenase enzymes, suggesting potential in selective oxidation catalysis. acs.org The steric hindrance provided by the tert-butyl group could enforce specific selectivities in catalytic reactions, while the redox-active nature of the phenol ring itself could participate in the catalytic cycle.

Moreover, the compound's amphiphilic character could be exploited in unconventional reaction media. There is a growing interest in novel catalytic systems such as Pickering emulsions, microemulsions, and other multiphasic systems to overcome challenges like mass transfer resistance in traditional solvent-based processes. nih.gov The ability of this compound to potentially reside at interfaces could be leveraged to stabilize such systems or to act as a phase-transfer catalyst.

| Catalytic System Concept | Role of the Compound | Potential Catalytic Application |

|---|---|---|

| Metal-Ligand Complex | Bidentate (N, O) ligand | Selective oxidation, polymerization, cross-coupling reactions. |

| Organocatalysis | Lewis base (morpholine) or H-bond donor (phenol) | Asymmetric synthesis, condensation reactions. |

| Phase-Transfer Catalysis | Interface-active agent | Reactions between immiscible reactants in multiphasic systems. nih.gov |

| Stabilizer in Catalytic Emulsions | Surfactant/stabilizer | Enhancing efficiency and recyclability in emulsion-based catalytic processes. nih.gov |

Integration into Multidisciplinary Research Platforms

The unique combination of functionalities in this compound makes it a candidate for integration into diverse research fields beyond its traditional use as an antioxidant in polymers. vinatiorganics.com

Materials Science: Phenolic compounds are increasingly used as building blocks for advanced functional materials. nih.gov They can form coordinated networks with metal ions, leading to the creation of metal-phenolic materials with applications in coatings, sensing, and biomedicine. acs.org The morpholine and phenol moieties of the title compound could be used to assemble novel hybrid organic-inorganic materials.

Polymer Chemistry: Beyond its role as a stabilizer, the molecule could be chemically modified to act as a functional monomer. Polymerizing derivatives of this compound could lead to the creation of polymers with intrinsic antioxidant properties, reducing the need for additives that can migrate over time.

Medicinal Chemistry and Biochemistry: The dual antioxidant/pro-oxidant potential of some hindered phenols is a topic of significant interest. nih.gov These molecules can protect healthy cells from oxidative stress but may also generate reactive oxygen species in tumor cells, which have a different redox environment. nih.gov This "chameleonic" behavior makes it a compelling scaffold for designing novel therapeutic agents. nih.govnih.gov Its structure could serve as a starting point for developing agents targeting diseases associated with oxidative stress. nih.gov

| Research Platform | Function of Compound/Derivative | Emerging Research Goal |

|---|---|---|

| Polymer Science | Functional monomer or macromolecular antioxidant | Develop non-migrating, permanently stabilized polymers. |

| Materials Science | Building block for hybrid materials | Create functional metal-phenolic networks for coatings or sensors. acs.org |

| Medicinal Chemistry | Scaffold for drug design | Explore potential as a basis for redox-modulating anticancer or anti-inflammatory agents. nih.govnih.gov |

| Bioreactor Technology | Toxicity-mitigating sequestering agent | Use in two-phase partitioning bioreactors for the treatment of phenolic wastes. nih.gov |

Challenges and Future Prospects in Theoretical and Experimental Investigations

Advancing the science of this compound requires overcoming several theoretical and experimental hurdles.

Theoretical Challenges: Accurately predicting the antioxidant activity of phenolic compounds is computationally demanding. It relies on calculating properties like the O-H bond dissociation enthalpy (BDE) and ionization potential using methods such as density functional theory (DFT). nih.gov Modeling the complex, dynamic behavior of the molecule, including its redox cycling and interactions within a complex matrix like a polymer, presents a significant challenge. nih.gov Furthermore, predicting how the bulky tert-butyl and flexible morpholine groups affect receptor binding in biological systems requires sophisticated molecular docking and simulation techniques. nih.gov

Experimental Challenges: On the experimental side, a primary challenge is the detection and characterization of transient species like the phenoxyl radical, which are central to its antioxidant mechanism. This often requires specialized spectroscopic techniques. Another significant issue is the influence of impurities; minor byproducts from synthesis can dramatically impact performance and lead to undesirable effects like discoloration, complicating the interpretation of stabilization studies. stabilization-technologies.com Evaluating the long-term performance and structure-activity relationships under realistic application conditions can be both expensive and time-consuming. phantomplastics.com

Future Prospects: The future of research on this compound lies in a synergistic approach combining theoretical modeling and empirical testing. researchgate.net Computational studies can guide the synthesis of new derivatives with potentially enhanced activity, which can then be validated experimentally. nih.gov A key prospect is the design of "smart" materials that incorporate this moiety, which could respond to oxidative stress by altering their properties. Further investigation into its biological activities could uncover new therapeutic potentials. A systematic evaluation of its analogs could lead to a deeper understanding of the structure-activity relationship, paving the way for the design of highly optimized hindered phenols for a range of applications. nih.govnih.gov

| Area | Challenge | Future Prospect / Approach |

|---|---|---|

| Theoretical | Accurate prediction of BDE and redox potentials. nih.gov | Use of advanced DFT methods and solvation models to guide rational design. |

| Theoretical | Modeling interactions in complex biological or polymer systems. | Multiscale modeling combining quantum mechanics and molecular dynamics simulations. |

| Experimental | Detection of transient radical intermediates. | Application of advanced spectroscopic techniques (e.g., time-resolved EPR). |

| Experimental | Influence of impurities on performance and stability. stabilization-technologies.com | Development of improved purification methods and stability testing under controlled atmospheres. |

Q & A

Basic: What are the standard synthetic routes for 2-(Tert-butyl)-4-morpholinophenol, and how are they optimized for yield and purity?

Answer:

The synthesis typically involves coupling reactions or diazotization. For example, azo derivatives of this compound can be synthesized by coupling 2-tert-butyl-4-methoxyphenol with diazotized aromatic amines. Optimization includes:

- Reagent Ratios: Adjusting stoichiometry to minimize side products.

- Catalysis: Using mild acids or bases to enhance reaction efficiency.

- Purification: Column chromatography or recrystallization to isolate the product with >95% purity.

Reference: A study demonstrated the synthesis of a related azo dye via diazotized naphthylamine coupling, achieving high yields under controlled pH and temperature .

Basic: Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers expect?

Answer:

Key techniques include:

- NMR Spectroscopy:

- ¹H NMR: Peaks for tert-butyl (~1.3 ppm, singlet) and morpholine protons (3.5–3.7 ppm, multiplet).

- ¹³C NMR: Signals for carbonyl carbons (160–170 ppm) and tert-butyl carbons (~30 ppm).

- FT-IR: Stretching vibrations for phenolic O-H (~3300 cm⁻¹) and morpholine C-N (~1250 cm⁻¹).

- UV-Vis: Absorption bands in 250–400 nm due to π→π* transitions in aromatic and azo groups.

Reference: A related azo dye was characterized using these methods, confirming structural integrity .

Advanced: How can solvatochromic properties of this compound derivatives be utilized in quantitative solvent analysis, and what are the methodological considerations?

Answer:

Solvatochromism enables solvent polarity determination via UV-Vis spectral shifts. Methodological steps:

Synthesis of Azo Derivative: Couple with diazonium salts to enhance chromophore activity.

Calibration Curves: Measure absorbance in solvents of known polarity (e.g., ethanol, DMSO).

Quantitative Analysis: Correlate λmax shifts with solvent content (e.g., water in DMSO).

Critical Considerations:

- Temperature control to avoid thermal degradation.

- pH adjustments to stabilize the chromophore.

Reference: A study used a similar compound to quantify water in DMSO with <2% error .

Advanced: What strategies can resolve discrepancies in reaction outcomes when synthesizing this compound under varying catalytic conditions?

Answer:

Discrepancies arise from catalyst selectivity or side reactions. Mitigation strategies:

- Catalyst Screening: Test transition metals (e.g., Pd, Cu) or organocatalysts for regioselectivity.

- Kinetic Studies: Monitor reaction progress via TLC/GC-MS to identify intermediate byproducts.

- Computational Modeling: Use DFT calculations to predict favorable pathways and transition states.

Example: A study on tert-butyl carbonate derivatives highlighted how steric effects from the tert-butyl group influence reaction pathways .

Basic: What are the critical parameters influencing the stability of this compound during storage and experimental use?

Answer:

- Storage Conditions:

- Temperature: Store at 2–8°C to prevent thermal decomposition.

- Light Sensitivity: Protect from UV exposure using amber glass.

- Chemical Stability: Avoid strong oxidizers (e.g., peroxides) to prevent degradation.

Reference: Safety data for analogous tert-butyl phenols recommend inert atmospheres and desiccants for long-term stability .

Advanced: How does the tert-butyl group influence the electronic and steric properties of this compound in supramolecular interactions?

Answer:

- Steric Effects: The bulky tert-butyl group hinders π-π stacking, favoring non-covalent interactions (e.g., hydrogen bonding with morpholine).

- Electronic Effects: Electron-donating tert-butyl enhances aromatic ring electron density, affecting redox behavior.

Experimental Validation: - X-ray Crystallography: Reveals packing motifs in solid-state structures.

- Hammett Constants: Quantify substituent effects on reaction rates.

Reference: Studies on tert-butyl quinolinamine derivatives demonstrated altered binding affinities due to steric bulk .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.